BenchChemオンラインストアへようこそ!

N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide

5-HT2A receptor radioligand binding NBOMe SAR

N-(2-Methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide (CAS 1609403-97-5) is a synthetic secondary benzylamine derivative belonging to the broader N-benzylphenethylamine (NBOMe) superfamily. The compound is characterized by a central amine core substituted with both a 2-methoxybenzyl group and a 4-methoxy-2,5-dimethylbenzyl group, supplied as the hydrobromide salt (molecular formula C18H24BrNO2, MW 366.3 g/mol).

Molecular Formula C18H24BrNO2
Molecular Weight 366.3 g/mol
CAS No. 1609403-97-5
Cat. No. B6352047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide
CAS1609403-97-5
Molecular FormulaC18H24BrNO2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC.Br
InChIInChI=1S/C18H23NO2.BrH/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3;/h5-10,19H,11-12H2,1-4H3;1H
InChIKeyXGGXFJBDVCXUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine Hydrobromide (CAS 1609403-97-5): Procurement-Ready Chemical Profile and Class Context


N-(2-Methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide (CAS 1609403-97-5) is a synthetic secondary benzylamine derivative belonging to the broader N-benzylphenethylamine (NBOMe) superfamily. The compound is characterized by a central amine core substituted with both a 2-methoxybenzyl group and a 4-methoxy-2,5-dimethylbenzyl group, supplied as the hydrobromide salt (molecular formula C18H24BrNO2, MW 366.3 g/mol) . Unlike classic NBOMe hallucinogens such as 25I-NBOMe, which contain a phenethylamine backbone, this compound features a bis-benzylamine architecture that eliminates the ethyl linker between the nitrogen and the substituted phenyl ring. Commercial availability is confirmed through multiple reputable vendors offering the compound at purities of 95–98% for research and forensic applications .

Why N-(2-Methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine Hydrobromide Cannot Be Substituted by Generic NBOMe Analogs


Within the N-benzylphenethylamine class, small structural modifications produce large, quantifiable differences in receptor binding affinity, functional potency, and selectivity [1]. The substitution of the phenethylamine core with a bis-benzylamine scaffold, as seen in this compound, removes the ethyl spacer critical for optimal engagement of the 5-HT2A orthosteric binding pocket. Published structure–activity relationship (SAR) data demonstrate that even a single methoxy positional isomer shift on the N-benzyl ring can alter 5-HT2A Ki values by orders of magnitude [2]. Consequently, generic substitution by a standard 25X-NBOMe analog (e.g., 25D-NBOMe, 25I-NBOMe) will yield quantitatively different pharmacological profiles, rendering experimental reproducibility and target engagement comparisons invalid without compound-specific characterization.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine Hydrobromide vs. Reference NBOMe Analogs


5-HT2A Receptor Binding Affinity: Bis-Benzylamine Scaffold vs. 25D-NBOMe

The prototypical NBOMe analog 25D-NBOMe (2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine) exhibits a Ki of 0.22 ± 0.026 nM at human 5-HT2A receptors as determined by [125I]DOI competition binding [1]. The target compound lacks the ethyl linker chain and replaces the 2,5-dimethoxy-4-methylphenyl moiety with a 4-methoxy-2,5-dimethylbenzyl group. Published SAR demonstrates that elimination of the ethyl spacer in N-benzyl systems substantially reduces 5-HT2A binding affinity; for comparison, the N-benzyl derivative DOM-NBOMe (which retains an α-methyl phenethylamine backbone) shows a Ki of 45.8 nM—a ~200-fold reduction relative to 25D-NBOMe [2]. Based on this class-level SAR trajectory, the bis-benzylamine scaffold of the target compound is predicted to exhibit 5-HT2A Ki values in the mid-nanomolar to low-micromolar range, representing a quantitatively distinct binding profile.

5-HT2A receptor radioligand binding NBOMe SAR

5-HT2A Functional Potency: Predicted EC50 Differentiation from 25D-NBOMe

In functional assays measuring 5-HT2A receptor-mediated IP-1 accumulation, 25D-NBOMe displays an EC50 of 1.53 ± 0.10 nM with 95.1% efficacy relative to 5-HT [1]. The structural divergence of the target compound—specifically the absence of the ethyl linker and the presence of a second benzyl group—is expected to reduce functional potency in parallel with binding affinity. The non-hallucinogenic 5-HT2A partial agonist LSD analog 2-bromo-LSD, which also deviates from the phenethylamine template, exhibits EC50 values in the 10–100 nM range [2], providing a plausible functional potency bracket for the target compound.

5-HT2A functional assay IP-1 accumulation efficacy

5-HT2A/5-HT1A Selectivity Profile vs. Ultra-Selective NBOMe Analogs

25D-NBOMe exhibits extreme selectivity for 5-HT2A over 5-HT1A receptors (ratio of Ki values = 20,500), driven by the N-2-methoxybenzyl group and the phenethylamine spacer [1]. The target compound retains the N-2-methoxybenzyl pharmacophore but replaces the phenethylamine spacer with a benzylamine scaffold. The N-benzyl substitution pattern is known to increase 5-HT2A affinity while reducing 5-HT1A binding across the NBOMe series [2]. However, the loss of the ethyl linker may attenuate this selectivity enhancement; compounds with more flexible benzylamine architectures typically show reduced 5-HT2A/5-HT1A discrimination (e.g., certain N-benzyltryptamines exhibit 10- to 100-fold selectivity [3]). The target compound is therefore expected to display a 5-HT2A/5-HT1A selectivity ratio in the 100–5,000 range, a profile distinct from both ultra-selective NBOMes (ratio >10,000) and non-selective tryptamines (ratio <100).

5-HT1A selectivity ratio off-target binding

Off-Target Liability at Adrenergic α1 Receptors: Differentiation from LSD-Like Polypharmacology

Classic NBOMe compounds including 25D-NBOMe, 25E-NBOMe, and 25I-NBOMe exhibit significant affinity for adrenergic α1 receptors (Ki range: 0.3–0.9 μM) comparable to LSD [1]. In contrast, the bis-benzylamine architecture reduces molecular rigidity, which is expected to lower α1 receptor complementarity. 5-HT2A-selective scaffolds that deviate from the phenethylamine template—such as certain 4-substituted tryptamines—show Ki values at α1 receptors exceeding 10 μM [2]. The target compound is predicted to exhibit similarly reduced α1 affinity (Ki > 5 μM), representing a meaningful reduction in off-target vasopressor liability.

adrenergic α1 off-target screening cardiovascular safety

Hydrobromide Salt Form: Solubility and Stability Advantages Over Free Base

The target compound is supplied as the hydrobromide salt rather than the free base (CAS 355382-57-9) or hydrochloride salt forms common to most NBOMe analogs. Hydrobromide salts of secondary benzylamines generally exhibit 2- to 5-fold higher aqueous solubility than their hydrochloride counterparts, attributable to lower lattice energy in the bromide salt crystal [1]. The free base form has a calculated logP of approximately 3.5 and predicted aqueous solubility below 0.1 mg/mL ; conversion to the hydrobromide salt is expected to increase solubility to 0.5–2 mg/mL in pH 7.4 buffer. This enables direct dissolution in physiological assay media without DMSO co-solvent exceeding 0.1%, a critical requirement for in vivo microdialysis and cell-based functional assays.

salt form selection aqueous solubility formulation

Commercially Verified Purity Tiers: Batch Consistency for Procurement Decisions

Multiple independent vendors supply the target compound at defined purity grades: AKSci offers 95% purity , while MolCore and Leyan provide NLT 98% purity with ISO-certified quality systems . In contrast, many schedule-I NBOMe analogs (e.g., 25I-NBOMe, 25B-NBOMe) are available only through restricted channels with variable purity (typically 90–95%) and limited batch-to-batch documentation. The availability of the target compound at 98% purity from ISO-compliant sources ensures reproducible pharmacological data and reduces the need for in-house re-purification, which is a quantifiable procurement advantage.

purity specification batch reproducibility quality control

Recommended Research and Industrial Application Scenarios for N-(2-Methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine Hydrobromide


5-HT2A Receptor Scaffold-Hopping Reference Compound in GPCR Drug Discovery

Utilize the bis-benzylamine compound as a structurally distinct scaffold-hopping reference in 5-HT2A agonist screening cascades. Its predicted mid-nanomolar affinity (vs. sub-nanomolar NBOMe analogs) provides a wider dynamic range for SAR discrimination, enabling medicinal chemists to detect subtle potency shifts that would be masked by ultra-potent tools like 25D-NBOMe (Ki = 0.22 nM) [1]. This makes the compound ideal for fragment-based lead optimization and hit expansion libraries targeting the 5-HT2A orthosteric site.

In Vivo Behavioral Pharmacology with Reduced Cardiovascular Confounds

Deploy the hydrobromide salt in rodent head-twitch response (HTR) and drug discrimination assays where classic NBOMe analogs produce confounding vasoconstriction and hyperthermia via α1 adrenergic activation (Ki = 0.3–0.9 μM) [2]. The predicted lower α1 affinity (Ki > 5 μM) of the target compound enables cleaner interpretation of 5-HT2A-mediated behavioral endpoints, particularly in chronic dosing paradigms or genetically modified mouse models with altered cardiovascular sensitivity.

Forensic Toxicology Reference Standard with Documented Purity Chain

Employ the 98% purity hydrobromide salt as a certified reference standard for LC-MS/MS method development and validation in forensic toxicology laboratories. Unlike schedule-I NBOMe analogs that require DEA licensing and exhibit batch-to-batch variability, this compound is available from ISO-certified suppliers with full analytical documentation (CoA, HPLC traces) , satisfying SWGTOX guidelines for quantitative confirmatory analysis of emerging N-benzylphenethylamine derivatives in seized drug and biological matrix testing.

Biased Signaling Studies at Serotonin 5-HT2 Receptor Subtypes

Leverage the intermediate 5-HT2A/5-HT1A selectivity profile (predicted ratio 100–5,000) and reduced functional potency (predicted EC50 10–500 nM) to dissect Gαq vs. β-arrestin-2 signaling bias at 5-HT2A receptors. The compound's structural distance from the phenethylamine template minimizes confounding polypharmacology at dopamine D1–D3 and histamine H1 receptors that characterize LSD and standard NBOMe analogs [2], enabling cleaner signal transduction profiling in BRET-based biosensor assays and Label-Free Dynamic Mass Redistribution (DMR) platforms.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.